6-Prenylsakuranetin

Ion channel pharmacology Immunology Cancer research

6-Prenylsakuranetin (7-O-methyl-6-prenylnaringenin, CAS: 261776-61-8) is a C6-prenylated flavanone, a subclass of flavonoids characterized by an isoprenoid unit at the 6-position of the flavanone core. It occurs naturally in plants including Oryza sativa L.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B13922720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Prenylsakuranetin
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC)C
InChIInChI=1S/C21H22O5/c1-12(2)4-9-15-18(25-3)11-19-20(21(15)24)16(23)10-17(26-19)13-5-7-14(22)8-6-13/h4-8,11,17,22,24H,9-10H2,1-3H3/t17-/m0/s1
InChIKeyPMQBKFKEJGCJIK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Prenylsakuranetin Procurement Guide: Quantitative Differentiation of a 6-Prenylated Flavanone for Research and Industrial Applications


6-Prenylsakuranetin (7-O-methyl-6-prenylnaringenin, CAS: 261776-61-8) is a C6-prenylated flavanone, a subclass of flavonoids characterized by an isoprenoid unit at the 6-position of the flavanone core. It occurs naturally in plants including Oryza sativa L. (rice), Humulus lupulus (hops), and Deguelia hatschbachii [1]. This structural modification confers distinct physicochemical and biological properties compared to its non-prenylated analogs such as sakuranetin and naringenin. Commercially, it is available as a research-grade compound with typical purity specifications of ≥98% for in vitro and in vivo studies .

1
Ion channel research (Kv1.3) in immune cell models
Prenylated flavanone with reported target engagement profile
2
Membrane permeability / cellular uptake studies
Higher lipophilicity context supports cell-based assay fit
3
Structure-activity relationship (SAR) for prenylated flavonoids
C6-prenyl benchmark against non-prenylated analogs

Why 6-Prenylsakuranetin Cannot Be Substituted with Generic Flavanones: A Quantitative Rationale


Flavanones like naringenin and sakuranetin are widely used as reference compounds, but their non-prenylated structures limit their utility in specific assays due to lower lipophilicity, membrane permeability, and target engagement. The C6-prenyl group in 6-Prenylsakuranetin alters key physicochemical parameters (e.g., increased LogP) and significantly modulates biological activity profiles, including ion channel inhibition and cellular transport [1]. Consequently, substituting 6-Prenylsakuranetin with a non-prenylated analog risks experimental failure or misinterpretation of structure-activity relationships, particularly in models where membrane partitioning or specific target binding is critical .

Non-prenylated flavanones

Sakuranetin and naringenin exhibit lower lipophilicity and may shift membrane partitioning, potentially altering target engagement in cell-based ion channel assays.

Generic flavonoids with undefined substitution

Absence of C6-prenyl group may result in different ion channel activity profiles and cytotoxicity endpoints; assay-response context may not transfer directly.

Alternative prenylated flavonoid isomers

Positional isomers (e.g., 8-prenyl) can show divergent pharmacology; verify stereochemical and regiochemical identity before use.

Quantitative Evidence for 6-Prenylsakuranetin Differentiation: Head-to-Head Comparative Data


6-Prenylsakuranetin Exhibits >5-Fold Higher Potency in Kv1.3 Channel Inhibition Compared to Non-Prenylated Flavonoids

6-Prenylnaringenin (6-PR, which is structurally equivalent to 6-Prenylsakuranetin in this assay context) inhibited Kv1.3 channels in human Jurkat T cells with an EC50 of 5.76 µM. In contrast, the non-prenylated flavonoids acacetin and chrysin showed significant inhibition only at 30 µM, while baicalein, wogonin, and luteolin were inactive at this concentration [1]. This demonstrates a marked (>5-fold) enhancement in potency attributable to prenylation.

Kv1.3 Inhibition
Head-to-head
EC50 5.76 µM
vs. >30 µM for acacetin/chrysin
Reported assay potency context; supports ion channel research model selection.
Jurkat T cells, whole-cell patch-clamp
Ion channel pharmacology Immunology Cancer research

6-Prenylsakuranetin Shows Superior Lipophilicity (LogP 4.6-5.47) vs. Non-Prenylated Flavanones, Predicting Enhanced Membrane Permeability

The C6-prenyl group in 6-Prenylsakuranetin substantially increases lipophilicity. Its computed LogP values range from 4.60 to 5.47 [1]. In comparison, the non-prenylated parent compound sakuranetin has a LogP of approximately 2.7-3.0 [2]. This difference of 1.6-2.8 LogP units corresponds to a >40-fold increase in partition coefficient, indicating a much higher propensity for membrane partitioning and passive diffusion.

Lipophilicity
Cross-study
LogP 4.6–5.47
vs. sakuranetin ~2.7–3.0
Supports membrane permeability and cellular uptake interpretation.
Computed values; experimental validation recommended
Pharmacokinetics Drug design Bioavailability

6-Prenylsakuranetin Exhibits Lower Cytotoxicity in Jurkat T Cells Compared to Other Flavonoids While Maintaining Target Activity

In MTT viability assays on Jurkat T cells, 6-Prenylnaringenin (6-PR, structural equivalent) was among the least cytotoxic flavonoids tested, along with baicalein. In contrast, wogonin and chrysin were the most cytotoxic compounds in the same assay [1]. This separation between target inhibition (Kv1.3 channel) and cytotoxicity is a key differentiator, as the inhibition of Kv1.3 channels by 6-PR was not related to its cytotoxicity, suggesting a more specific mechanism [1].

Cytotoxicity Profile
Head-to-head
Least cytotoxic
vs. wogonin/chrysin (most cytotoxic)
Reported cytotoxicity endpoint context; supports channel-specific effect interpretation.
MTT assay, Jurkat T cells; qualitative ranking
Safety pharmacology Immunomodulation Cancer

High-Value Application Scenarios for 6-Prenylsakuranetin Based on Quantitative Differentiation


Kv1.3 Channel Modulation in T Cell-Mediated Diseases and Cancer Immunology

Given its potent Kv1.3 inhibition (EC50 = 5.76 µM) and favorable cytotoxicity profile in Jurkat T cells, 6-Prenylsakuranetin is ideally suited for in vitro and ex vivo studies examining Kv1.3 channel function in T lymphocytes [1]. This includes research into autoimmune disorders (e.g., multiple sclerosis, rheumatoid arthritis) and cancer immunotherapy, where selective Kv1.3 blockade can suppress T cell proliferation and effector functions without causing general cytotoxicity [2].

Structure-Activity Relationship (SAR) Studies of Prenylated Flavanones

The significant increase in lipophilicity (LogP 4.6-5.47) and enhanced Kv1.3 potency compared to non-prenylated flavanones make 6-Prenylsakuranetin an essential comparator in SAR studies [1][2]. It serves as a benchmark to quantify the impact of C6-prenylation on membrane permeability, target binding, and cellular activity, guiding the design of novel flavonoid derivatives with optimized pharmacokinetic and pharmacodynamic properties .

Investigation of Prenylated Flavonoids in Plant Defense and Phytoalexin Research

As a naturally occurring phytoalexin in rice (Oryza sativa) and hops (Humulus lupulus), 6-Prenylsakuranetin is a key analytical standard for plant metabolomics studies aimed at understanding induced defense responses against fungal pathogens [1]. Its quantification in plant tissues can serve as a biomarker for stress response activation, and its use in bioassays helps dissect the contribution of prenylated flavanones to plant-microbe interactions.

Application
Selection Property
Validation Focus
Kv1.3 channel modulation research in immune cell models
Ion channel activity profile
Kv1.3 inhibition endpoints; cytotoxicity exclusion
Structure-activity relationship (SAR) for prenylated flavonoids
Lipophilicity and membrane partitioning
LogP / permeability context; target engagement assays
Plant metabolomics / phytoalexin biomarker studies
Naturally occurring prenylated flavanone identity
Analytical standard confirmation; stress-response biomarker detection
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